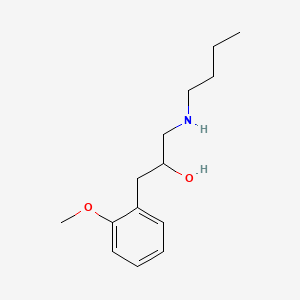
1-Butylamino-3-(o-methoxyphenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylamino-3-(o-methoxyphenyl)-2-propanol is an organic compound that belongs to the class of beta-amino alcohols These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylamino-3-(o-methoxyphenyl)-2-propanol can be achieved through several synthetic routes. One common method involves the reaction of o-methoxybenzaldehyde with butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the following steps:
Condensation: o-Methoxybenzaldehyde reacts with butylamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to the corresponding amine using sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Butylamino-3-(o-methoxyphenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Butylamino-3-(o-methoxyphenyl)-2-propanol may have various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as acting as a beta-blocker or other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butylamino-3-(o-methoxyphenyl)-2-propanol would depend on its specific application. For instance, if it acts as a beta-blocker, it would bind to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This would result in decreased heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known beta-blocker with a similar structure.
Metoprolol: Another beta-blocker used in the treatment of cardiovascular diseases.
Comparison
1-Butylamino-3-(o-methoxyphenyl)-2-propanol may have unique properties compared to these similar compounds, such as different pharmacokinetics, potency, or side effect profiles. Its uniqueness could be attributed to the specific arrangement of functional groups and the presence of the o-methoxyphenyl moiety.
Conclusion
This compound is a compound with potential applications in various fields Its synthesis, chemical reactions, and mechanism of action are areas of interest for researchers
Properties
CAS No. |
73972-48-2 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-(butylamino)-3-(2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C14H23NO2/c1-3-4-9-15-11-13(16)10-12-7-5-6-8-14(12)17-2/h5-8,13,15-16H,3-4,9-11H2,1-2H3 |
InChI Key |
NYUDRCHSZYHVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(CC1=CC=CC=C1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















